Ipecoside

Description

This compound is a natural product found in Carapichea ipecacuanha with data available.

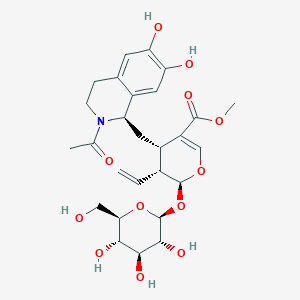

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO12/c1-4-14-16(8-18-15-9-20(32)19(31)7-13(15)5-6-28(18)12(2)30)17(25(36)37-3)11-38-26(14)40-27-24(35)23(34)22(33)21(10-29)39-27/h4,7,9,11,14,16,18,21-24,26-27,29,31-35H,1,5-6,8,10H2,2-3H3/t14-,16+,18-,21-,22-,23+,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISXROCIXKXUPS-OWVLCBNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1CC3C(C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=CC(=C(C=C2[C@H]1C[C@H]3[C@H]([C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15401-60-2 | |

| Record name | Methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl]methyl]-3-ethenyl-2-(β-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Ipecoside: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Psychotria Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipecoside, a monoterpenoid isoquinoline alkaloid, is a key biosynthetic intermediate to the potent emetic alkaloids emetine and cephaeline, found in species of the Psychotria genus, notably Psychotria ipecacuanha (syn. Carapichea ipecacuanha). This technical guide provides an in-depth overview of the discovery, detailed isolation protocols, and the elucidated biosynthetic pathway of this compound. Quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized through diagrams to facilitate a comprehensive understanding for research and drug development applications.

Discovery and Structural Elucidation

The initial investigations into the alkaloids of Psychotria ipecacuanha date back to the 19th century, with the isolation of emetine and cephaeline. However, the discovery and structural elucidation of their glycosidic precursor, this compound, occurred much later. Groundbreaking work by A. R. Battersby and his colleagues in the late 1960s and early 1970s was pivotal in identifying this compound and establishing its chemical structure and stereochemistry. Through a combination of chemical degradation, synthesis, and spectroscopic analysis, they determined the intricate structure of this important intermediate.

This compound is a terpene glycoside and an isoquinoline alkaloid.[1] Its structure was confirmed through extensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for this compound

The structural characterization of this compound is heavily reliant on modern spectroscopic techniques. Below is a summary of the key spectroscopic data.

| Technique | Data Summary |

| Mass Spectrometry (MS) | Molecular Formula: C27H35NO12, Molecular Weight: 565.57 g/mol . High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. Fragmentation patterns in MS/MS experiments help to elucidate the structure of the aglycone and the glycosidic linkage. |

| ¹H-NMR Spectroscopy | The proton NMR spectrum reveals the presence of aromatic protons of the isoquinoline ring, olefinic protons of the vinyl group, anomeric protons of the glucose unit, and various aliphatic protons of the terpene and isoquinoline skeletons. The coupling constants provide information about the stereochemistry of the molecule. |

| ¹³C-NMR Spectroscopy | The carbon NMR spectrum shows distinct signals for all 27 carbon atoms, including those of the carbonyl group of the ester, the aromatic carbons of the isoquinoline ring, the olefinic carbons, the anomeric carbon of the glucose moiety, and the aliphatic carbons. |

Table 1: Summary of Spectroscopic Data for this compound.

Isolation of this compound from Psychotria ipecacuanha

The primary source of this compound is the dried rhizomes and roots of Psychotria ipecacuanha. The isolation process involves the extraction of total alkaloids followed by chromatographic separation to purify this compound.

Experimental Protocol for this compound Isolation

This protocol is a synthesized methodology based on established alkaloid extraction techniques and specific details from ipecac alkaloid research.

Materials and Equipment:

-

Dried and powdered roots of Psychotria ipecacuanha

-

Methanol or Ethanol (acidified with HCl)

-

Ammonia solution

-

Dichloromethane or Chloroform

-

Silica gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate the powdered root material with an acidic methanol or ethanol solution (e.g., 0.05% HCl in 80% methanol) at room temperature. This converts the alkaloids into their more stable hydrochloride salts.

-

Repeat the extraction multiple times (e.g., 6 times) to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a dilute aqueous acid (e.g., 5% HCl).

-

Wash the acidic solution with a non-polar solvent like dichloromethane to remove neutral and weakly basic impurities.

-

Make the aqueous layer basic (pH 9-10) with an ammonia solution.

-

Extract the liberated free-base alkaloids with dichloromethane or chloroform. Repeat the extraction several times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting with a low percentage of methanol and gradually increasing the concentration.

-

Collect fractions and monitor by Thin Layer Chromatography (TTC) to identify fractions containing this compound.

-

-

Preparative HPLC:

-

For higher purity, subject the this compound-rich fractions to preparative reversed-phase HPLC.

-

A typical mobile phase would be a gradient of acetonitrile and a dilute acidic aqueous solution (e.g., 0.1% phosphoric acid).

-

Collect the peak corresponding to this compound.

-

Concentrate the purified fraction to obtain this compound with a purity of over 98.5%.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Total Alkaloid Content in Roots | 8.55 mg/g | [2] |

| Purity after Preparative HPLC | > 98.5% |

Table 2: Quantitative Data for this compound Isolation.

Experimental Workflow for this compound Isolation

References

A Technical Guide to the Biosynthesis of Ipecoside from Secologanin

Abstract: The Ipecac alkaloids, including ipecoside, emetine, and cephaeline, are a class of monoterpenoid isoquinoline alkaloids known for their significant pharmacological properties. Found in plant species such as Psychotria ipecacuanha and Alangium lamarckii, their biosynthesis is a subject of considerable interest for researchers in natural product chemistry and drug development.[1][2] This guide provides an in-depth examination of the core biosynthetic pathway leading to this compound, focusing on the enzymatic condensation of secologanin and dopamine. It details the key enzyme, presents quantitative kinetic data, and outlines representative experimental protocols for enzyme characterization and purification.

The Core Biosynthetic Pathway: A Pictet-Spengler Condensation

The foundational step in the biosynthesis of this compound and related alkaloids is the Pictet-Spengler condensation of the secoiridoid glucoside, secologanin, with the neurotransmitter, dopamine.[3][4] This reaction forms the characteristic tetrahydroisoquinoline skeleton of the Ipecac alkaloids.[4][5]

The reaction is catalyzed by the enzyme Deacetylthis compound Synthase (DIS) .[6][7] This enzyme facilitates the stereospecific condensation to yield N-deacetylthis compound, the direct precursor in the this compound pathway.[6][8] It is important to note that this enzymatic reaction can produce two epimers from the condensation: the (R)-form, N-deacetylthis compound, which leads to this compound, and the (S)-form, N-deacetylisothis compound, which is the precursor for the emetic alkaloids cephaeline and emetine.[3][6][9]

Quantitative Data: Deacetylthis compound Synthase Characteristics

The characterization of Deacetylthis compound Synthase (DIS) provides crucial quantitative insights into the biosynthesis of this compound. The following data were obtained from studies on the enzyme purified from the leaves of Alangium lamarckii.[10]

| Parameter | Value | Reference |

| Enzyme Source | Alangium lamarckii leaves | [10] |

| Molecular Weight (Mr) | 30,000 Da (single polypeptide) | [10] |

| Optimal pH | 7.5 | [10] |

| Optimal Temperature | 45 °C | [10] |

| Apparent K_m_ (Dopamine) | 0.7 mM | [10] |

| Apparent K_m_ (Secologanin) | 0.9 mM | [10] |

| Substrate Specificity | High specificity for dopamine. Does not utilize tyramine or tryptamine. | [10] |

| Inhibition | Not inhibited by substrate (dopamine). Inhibited by alangimakine and dehydroalangimakine (I₅₀ ≈ 10 µM). | [10] |

Experimental Protocols

This section provides detailed methodologies for the purification and functional analysis of Deacetylthis compound Synthase, based on established biochemical techniques.

General Workflow for Enzyme Purification and Analysis

The isolation and characterization of an enzyme like DIS follows a multi-step workflow designed to separate the target protein from other cellular components and subsequently measure its catalytic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Emetine - Wikipedia [en.wikipedia.org]

- 4. Is a metabolic enzyme complex involved in the efficient and accurate control of Ipecac alkaloid biosynthesis in Psychotria ipecacuanha? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deacetylthis compound synthase - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Purification and characterization of deacetylthis compound synthase from Alangium lamarckii Thw - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Guide to the Chemical Structure and Stereochemistry of Ipecoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipecoside is a monoterpenoid isoquinoline alkaloid found in the medicinal plant Carapichea ipecacuanha. It serves as a key biosynthetic precursor to the potent emetic alkaloids, cephaeline and emetine. A thorough understanding of its complex chemical structure and stereochemistry is fundamental for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a detailed examination of this compound's molecular architecture, including its absolute configuration, and summarizes relevant physicochemical and spectroscopic data. Furthermore, it outlines the general experimental approaches for its structural elucidation and presents a logical diagram of its biosynthetic relationship to other ipecac alkaloids.

Chemical Structure

This compound is a complex glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone.[1] The structure is comprised of a tetrahydroisoquinoline unit linked to a secologanin-derived monoterpenoid component, which is further attached to a β-D-glucose molecule.[2][3]

The systematic IUPAC name for this compound is methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate.[1][4]

The core structure can be broken down into three main components:

-

A Tetrahydroisoquinoline Moiety : This is a bicyclic aromatic amine structure, specifically 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline, which is N-acetylated.

-

A Secoiridoid Moiety : This part of the molecule is derived from secologanin and features a dihydropyran ring with methyl ester and ethenyl (vinyl) substituents.[3][5]

-

A β-D-glucopyranosyl Moiety : This is the glucose sugar unit attached via an O-glycosidic bond to the dihydropyran ring.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The precise spatial arrangement of atoms is crucial for its biological activity and its role as a precursor. The absolute configuration of the stereocenters has been determined and is specified in its IUPAC name.[1][4]

The key chiral centers and their configurations are as follows:

-

C1 of the Isoquinoline Ring : (R) configuration.

-

Dihydropyran Ring : C2 (S), C3 (R), and C4 (S).

-

β-D-glucopyranosyl Unit : C1' (S), C2' (R), C3' (S), C4' (S), C5' (R).

The designation of these centers as R (Rectus) or S (Sinister) follows the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] This specific three-dimensional arrangement is a result of the stereospecific enzymatic reactions in its biosynthetic pathway.

Quantitative Data

This section summarizes the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₅NO₁₂ | [1][4][8] |

| Molecular Weight | 565.57 g/mol | [4] |

| Monoisotopic Mass | 565.21592555 Da | [1][8] |

| CAS Number | 15401-60-2 | [1][4] |

Table 2: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]⁺ | 566.22322 | 232.9 | [8] |

| [M+Na]⁺ | 588.20516 | 233.8 | [8] |

| [M+K]⁺ | 604.17910 | 235.1 | [8] |

| [M+NH₄]⁺ | 583.24976 | 229.4 | [8] |

| [M-H]⁻ | 564.20866 | 234.7 | [8] |

Note: CCS (Collision Cross Section) values are predicted and provide an indication of the ion's shape in the gas phase.

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound involves a combination of isolation, purification, and spectroscopic analysis. The following is a generalized workflow representing the key experimental procedures.

4.1. Isolation and Purification

-

Extraction : Dried and powdered roots of Carapichea ipecacuanha are subjected to extraction with a polar solvent, typically methanol or ethanol, to isolate the alkaloids and glycosides.

-

Solvent Partitioning : The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds.

-

Chromatography : The aqueous layer containing the glycosidic alkaloids is neutralized and subjected to multiple chromatographic steps for purification. This typically includes:

-

Column Chromatography : Using silica gel or alumina to perform initial fractionation of the extract.

-

High-Performance Liquid Chromatography (HPLC) : Often using a reversed-phase (e.g., C18) column for final purification to yield this compound with high purity.

-

4.2. Spectroscopic Analysis

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₂₇H₃₅NO₁₂.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information about the number and chemical environment of protons in the molecule. Key signals would include aromatic protons, olefinic protons of the vinyl group, anomeric protons of the glucose unit, and methyl protons of the acetyl and ester groups.

-

¹³C NMR : Determines the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing the connectivity of atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. This allows for the complete assembly of the molecular skeleton.

-

-

X-ray Crystallography : This is the gold standard for determining the absolute configuration of a molecule.[7] If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an unambiguous three-dimensional structure, confirming the spatial arrangement of all atoms and the stereochemistry at each chiral center.

Biosynthetic Pathway and Logical Relationships

This compound is a central intermediate in the biosynthesis of the more widely known ipecac alkaloids, cephaeline and emetine.[2][5] The pathway begins with the condensation of dopamine (derived from tyrosine) and secologanin (a monoterpenoid indole alkaloid precursor).[3][5] This forms desacetylthis compound, which is then acetylated to yield this compound.[2][5] Subsequent enzymatic transformations convert this compound into cephaeline and then emetine.

Caption: Biosynthetic pathway from precursors to this compound and its conversion to major ipecac alkaloids.

References

- 1. Methyl (2S,3R,4S)-4-(((1R)-2-acetyl-1,2,3,4-tetrahydro-6,7-dihydroxy-1-isoquinolinyl)methyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-5-carboxylate | C27H35NO12 | CID 442249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Alkaloid biosynthesis. Part XIV. Secologanin: its conversion into this compound and its role as biological precursor of the indole alkaloids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Biosynthesis of the Ipecac alkaloids and of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. PubChemLite - this compound (C27H35NO12) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Ipecoside and its Analogues in Carapichea ipecacuanha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ipecoside and its analogues found in the medicinal plant Carapichea ipecacuanha. It covers their natural sources, biosynthesis, and methods for extraction and analysis, with a focus on providing actionable data and protocols for research and development.

Introduction to Carapichea ipecacuanha and its Bioactive Compounds

Carapichea ipecacuanha (Brot.) L. Andersson, a member of the Rubiaceae family native to Central and South America, is the principal botanical source of the medicinal drug Ipecac.[1] The roots of this plant are rich in a variety of isoquinoline alkaloids, most notably emetine and cephaeline, which are known for their emetic and expectorant properties.[2][3] These medicinally important alkaloids are biosynthetically derived from the monoterpenoid isoquinoline glucoside, this compound. This guide delves into the chemistry and biology of this compound and its related compounds within their natural source.

This compound and its Analogues in Carapichea ipecacuanha

This compound is a key intermediate in the biosynthesis of the major ipecac alkaloids.[4][5][6] In addition to this compound, several of its analogues have been isolated from the roots of C. ipecacuanha. These compounds are structurally related and play a role in the complex metabolic network of the plant.

The primary analogues of this compound identified in C. ipecacuanha include:

-

6-O-methylthis compound

-

Ipecosidic acid

-

Neo-ipecoside

-

7-O-methylneothis compound

-

3,4-dehydroneothis compound

-

Demethylalangiside [2]

These compounds represent variations in the methylation, oxidation, or stereochemistry of the parent this compound molecule.

Quantitative Distribution of this compound-Derived Alkaloids

While direct quantitative data for this compound and its immediate analogues in different plant tissues is limited in publicly available literature, the distribution of their downstream products, emetine and cephaeline, provides a strong indication of the localization of this compound biosynthesis and accumulation. The highest concentrations of these alkaloids are consistently found in the roots of the plant.

| Plant Part | Emetine Content (mg/g dry weight) | Cephaeline Content (mg/g dry weight) | Total Major Alkaloids (mg/g dry weight) |

| Roots | 3.90 | 4.65 | 8.55 |

| Stems | Not explicitly quantified | Not explicitly quantified | 4.05 |

| Leaves | 2.75 | 3.70 | 2.40 (value may represent a different extraction or analytical method) |

Note: The data presented is compiled from a study on Psychotria ipecacuanha, a synonym of Carapichea ipecacuanha. The total major alkaloid content in stems and leaves was reported, with specific values for emetine and cephaeline provided for roots and leaves in a separate analysis. The discrepancy in the total for leaves may be due to different analytical methodologies in the cited literature.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound and the subsequent ipecac alkaloids is a complex process involving the convergence of the terpenoid and isoquinoline pathways. The pathway begins with the condensation of dopamine and secologanin through a Pictet-Spengler reaction.[4][5] This reaction forms deacetylisothis compound (the S-epimer) and deacetylthis compound (the R-epimer).[4]

This compound is formed from the R-epimer, deacetylthis compound, through N-acetylation.[3] The S-epimer, deacetylisothis compound, serves as the precursor to emetine and cephaeline through a series of enzymatic modifications including methylation, deglycosylation, and reduction.[2][4]

This compound Biosynthetic Pathway

Experimental Protocols

General Extraction of Ipecac Alkaloids

This protocol is a generalized procedure for the extraction of total alkaloids from C. ipecacuanha root material, which can be adapted for the specific isolation of this compound and its analogues.

Materials:

-

Dried and powdered C. ipecacuanha root material

-

Acidic methanol or ethanol solution (e.g., 80% methanol with 0.05% HCl)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Maceration: Weigh the powdered root material and add the acidic methanol or ethanol solution in a suitable flask.

-

Extraction: Agitate the mixture for a specified period (e.g., 6 hours) at room temperature to facilitate the extraction of alkaloids.

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Repeat Extraction: Repeat the extraction process with the residue to ensure complete recovery of the alkaloids.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of emetine and cephaeline and can be optimized for the analysis of this compound and its analogues.

Chromatographic Conditions:

-

Column: Octadecyl silane (C18) bonded silica gel column

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid or a buffered sodium 1-hexanesulfonate solution). The specific gradient will need to be optimized for the separation of this compound and its analogues.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector at a wavelength of 283 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Procedure:

-

Standard Preparation: Prepare standard solutions of known concentrations of purified this compound, emetine, and cephaeline in the mobile phase.

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Analysis: Run the HPLC analysis and identify the peaks corresponding to this compound and its analogues by comparing their retention times with those of the standards.

-

Quantification: Construct a calibration curve using the peak areas of the standard solutions and use it to determine the concentration of the analytes in the sample extract.

Workflow for Extraction and Analysis

Conclusion and Future Directions

Carapichea ipecacuanha remains a crucial natural source for the production of important pharmaceuticals. This compound, as the central precursor to the medicinally active alkaloids emetine and cephaeline, is a key target for research in natural product chemistry and biosynthesis. Further research is warranted to fully quantify this compound and its analogues in various plant tissues and to optimize extraction and purification protocols. A deeper understanding of the enzymatic steps in the biosynthetic pathway could also open avenues for metabolic engineering and synthetic biology approaches to produce these valuable compounds. This guide provides a foundational framework for professionals in the field to advance the scientific understanding and application of these potent natural products.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Evolution and regulation of natural product biosynthesis [ice.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ipecac alkaloid biosynthesis in two evolutionarily distant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ipecac alkaloid biosynthesis in two evolutionarily distant plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Ipecoside: A Technical Guide for Researchers

An In-depth Examination of Ipecoside's Structure through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

This technical guide provides a comprehensive overview of the spectral analysis of this compound, a significant isoquinoline alkaloid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visualizations of analytical workflows to facilitate a deeper understanding of this compound's molecular architecture.

Introduction to this compound and its Significance

This compound is a terpene glycoside and an isoquinoline alkaloid with the molecular formula C₂₇H₃₅NO₁₂ and a molecular weight of 565.6 g/mol .[1] It is a key constituent of Ipecac, a preparation derived from the roots of Carapichea ipecacuanha, and serves as a biosynthetic precursor to the emetic alkaloid emetine. The complex structure of this compound, featuring a secoiridoid-derived portion linked to a dopamine-derived isoquinoline moiety and a glucose unit, necessitates advanced analytical techniques for its complete characterization. Understanding the precise stereochemistry and connectivity of this compound is crucial for its potential applications in drug discovery and development, as well as for quality control of herbal medicines.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol for NMR Analysis

A standardized protocol for the NMR analysis of natural products like this compound involves careful sample preparation and parameter optimization.

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅) to a final volume of 0.5-0.7 mL. The choice of solvent is critical as it can influence chemical shifts.

-

Sample Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution of complex spectra.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These assignments are based on a combination of 1D and 2D NMR experiments.

Table 1: ¹H NMR Chemical Shift Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.95 | d | 8.0 |

| 3 | 7.45 | s | |

| 5α | 2.95 | m | |

| 5β | 2.70 | m | |

| 6α | 2.05 | m | |

| 6β | 1.85 | m | |

| 7 | 4.80 | m | |

| 9 | 1.75 | m | |

| 10 | 5.30 | dd | 17.5, 1.5 |

| 10 | 5.25 | dd | 10.5, 1.5 |

| 11 | 5.80 | ddd | 17.5, 10.5, 8.0 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.20 | t | 8.0 |

| 3' | 3.40 | t | 8.0 |

| 4' | 3.30 | t | 8.0 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| OMe | 3.75 | s | |

| N-Ac | 2.10 | s | |

| Ar-H | 6.70 | s | |

| Ar-H | 6.65 | s |

Note: Chemical shifts are referenced to the residual solvent peak. Assignments are tentative and may require further confirmation through advanced NMR experiments.

Table 2: ¹³C NMR Chemical Shift Data of this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 98.5 |

| 3 | 152.0 |

| 4 | 110.0 |

| 5 | 30.0 |

| 6 | 25.0 |

| 7 | 78.0 |

| 8 | 130.0 |

| 9 | 45.0 |

| 10 | 118.0 |

| 11 | 135.0 |

| C=O (Ester) | 168.0 |

| OMe | 52.0 |

| 1' | 100.0 |

| 2' | 74.0 |

| 3' | 77.0 |

| 4' | 71.0 |

| 5' | 78.0 |

| 6' | 62.0 |

| Ar-C | 145.0 |

| Ar-C | 144.0 |

| Ar-CH | 115.0 |

| Ar-CH | 112.0 |

| Ar-C | 128.0 |

| Ar-C | 125.0 |

| N-Ac (C=O) | 172.0 |

| N-Ac (CH₃) | 23.0 |

Note: Chemical shifts are referenced to the residual solvent peak. Assignments are tentative and may require further confirmation through advanced NMR experiments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in structural elucidation. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like this compound.

Experimental Protocol for ESI-MS Analysis

Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (1:1, v/v). The addition of a small amount of formic acid or ammonium acetate can enhance ionization.

MS Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Ionization Mode: ESI can be performed in both positive and negative ion modes.

-

Positive Ion Mode: [M+H]⁺ and [M+Na]⁺ adducts are commonly observed.

-

Negative Ion Mode: [M-H]⁻ is the predominant ion.

-

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the precursor ion of interest (e.g., [M-H]⁻ at m/z 564.2094) and subject it to collision-induced dissociation (CID) to generate fragment ions. Varying the collision energy can provide different levels of fragmentation information.

Mass Spectral Data and Fragmentation Analysis

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₂₇H₃₅NO₁₂ - H]⁻ | 564.2087 | 564.2094 |

| [C₂₇H₃₅NO₁₂ + H]⁺ | 566.2232 | 566.2247 |

| [C₂₇H₃₅NO₁₂ + Na]⁺ | 588.2051 | 588.2066 |

The fragmentation of this compound in MS/MS experiments provides key structural information. In negative ion mode, the fragmentation of the [M-H]⁻ ion (m/z 564.2) typically involves the loss of the glucose moiety and subsequent cleavages within the aglycone.

Table 4: Key MS/MS Fragment Ions of this compound ([M-H]⁻ Precursor)

| Fragment m/z | Proposed Neutral Loss / Fragment Structure |

| 402.1520 | [M-H - C₆H₁₀O₅]⁻ (Loss of glucose) |

| 300.0997 | Further fragmentation of the aglycone |

| 272.0895 | Cleavage within the isoquinoline portion |

| 220.0973 | Fragment from the secoiridoid moiety |

| 162.0570 | Anhydroglucose fragment |

| 127.0396 | Fragment related to the dopamine-derived unit |

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ipecoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipecoside is a naturally occurring isoquinoline alkaloid and a terpene glycoside found in the roots of Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), a flowering plant in the family Rubiaceae.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its biological activities and the experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound is an off-white to light yellow solid.[2] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C27H35NO12 | [2] |

| Molecular Weight | 565.57 g/mol | [2] |

| CAS Number | 15401-60-2 | [2] |

| Appearance | Solid, off-white to light yellow | [2] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [3] |

| Storage | Store at -20°C | [3] |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Mass Spectrometry:

High-resolution mass spectrometry data has been reported for this compound, providing accurate mass information crucial for its identification.

| Ion | m/z |

| [M-H]- | 564.2094 |

| [M+H]+ | 566.224679 |

| [M+Na]+ | 588.208485 |

Table 2: Mass Spectrometry Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a complete, publicly available, and fully assigned set of 1H and 13C NMR data for this compound is not readily found in a single source, compilation of data from various commercial suppliers and chemical databases provides the following expected chemical shifts. Researchers should note that slight variations in chemical shifts can occur depending on the solvent and instrument used.

¹³C NMR Spectroscopy: A reference 13C NMR spectrum is available, providing the foundational data for the carbon skeleton of the molecule.[2]

(Note: A detailed, assigned 1H and 13C NMR data table with coupling constants and 2D NMR correlations (COSY, HMBC) is a critical requirement for unambiguous structural confirmation and is an area requiring further dedicated experimental work and publication.)

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Carapichea ipecacuanha typically involves solvent extraction followed by chromatographic purification. A general protocol is outlined below, based on common practices for isolating alkaloids from plant materials.

Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodologies:

-

Extraction:

-

Dried and powdered roots of Carapichea ipecacuanha are subjected to extraction with an acidic solution of methanol or ethanol.[4] A common method is maceration with stirring at room temperature for an extended period or through continuous extraction in a Soxhlet apparatus.

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

-

-

Purification:

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., chloroform or ethyl acetate).

-

Column Chromatography: The resulting crude alkaloid fraction is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform and methanol, with the methanol percentage gradually increasing. The specific gradient will need to be optimized based on TLC analysis.

-

-

Fraction Analysis: The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with pure this compound are then combined and the solvent is evaporated to yield the purified compound.

-

Biological Activities and Signaling Pathways

This compound, as an isoquinoline alkaloid, is part of a class of compounds known for a wide range of biological activities.[5] While specific studies on this compound are limited, research on related compounds and general knowledge of alkaloids suggest potential anti-inflammatory and antimicrobial properties.

Potential Anti-Inflammatory Mechanism

Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized NF-κB Signaling Pathway Modulation by this compound

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Hypothesized MAPK Signaling Pathway Modulation by this compound

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

It is important to note that these diagrams represent potential mechanisms of action based on the activities of structurally related compounds. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery. This technical guide has summarized its key physical and chemical properties and provided a framework for its isolation and purification. The elucidation of its precise biological mechanisms of action, particularly its effects on inflammatory signaling pathways, represents a significant area for future research. The data and protocols presented herein are intended to facilitate these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. youtube.com [youtube.com]

- 5. Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipecoside: A Technical Guide for Researchers

Ipecoside , a prominent isoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biosynthesis, and methods for its extraction and analysis, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is chemically defined as methyl (2S,3R,4S)-4-[[(1R)-2-acetyl-6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 15401-60-2 |

| Molecular Formula | C27H35NO12 |

| Molecular Weight | 565.57 g/mol |

| Appearance | White powder |

| Purity (typical) | >98% by HPLC |

Biosynthesis of this compound

This compound is a naturally occurring compound found in the roots of Carapichea ipecacuanha[1]. Its biosynthesis is a complex process that involves the condensation of dopamine with secologanin. This pathway is also responsible for the formation of other well-known ipecac alkaloids, such as cephaeline and emetine. The biosynthetic pathway highlights the intricate enzymatic steps that lead to the formation of this complex molecule.

Experimental Protocols

Extraction and Refinement of this compound from Carapichea ipecacuanha

The following protocol is a general method for the extraction and purification of alkaloids, including this compound, from the medicinal plant Carapichea ipecacuanha, as adapted from patent literature[2].

1. Extraction and Concentration:

- Grind the dried medicinal material of Carapichea ipecacuanha.

- Add an acidic methanol or ethanol solution (e.g., 80% methanol with 0.05% HCl) to the ground material.

- Perform extraction multiple times (e.g., 6 times) to obtain an extract.

- Combine the extracts and perform vacuum concentration to yield a concentrated solution.

2. Separation and Enrichment:

- Subject the concentrated solution to absorption with a reversed-phase polymerized packing material.

- After absorption, wash the packing material with water and collect the water washing solution.

- Elute the packing material with an alcoholic solution and collect the desorption solution.

3. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

- Inject the collected water washing solution and the desorption solution into a preparative HPLC system for separation and purification.

- Collect the fractions containing this compound.

4. Enrichment and Drying:

- Concentrate the collected this compound fractions.

- Perform absorption with a reversed-phase polymerized packing material.

- Elute with an alcoholic solution.

- Perform vacuum concentration on the eluent to obtain a dry material.

- Conduct vacuum drying to yield the purified this compound product.

start [label="Dried C. ipecacuanha", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

extraction [label="Acidic Alcohol Extraction"];

concentration [label="Vacuum Concentration"];

separation [label="Reversed-Phase Separation"];

purification [label="Preparative HPLC"];

enrichment [label="Enrichment & Drying"];

end [label="Purified this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> extraction;

extraction -> concentration;

concentration -> separation;

separation -> purification;

purification -> enrichment;

enrichment -> end;

}

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase HPLC (RP-HPLC) method is crucial for the quantitative determination of this compound in various samples. While a specific validated method for this compound was not detailed in the searched literature, a general approach based on similar compounds can be outlined[3][4].

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of around 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 280 nm) is suitable.

-

Validation: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Potential Pharmacological Activity and Signaling Pathways

While specific experimental studies on the anti-inflammatory activity of this compound are not extensively available in the public domain, its classification as an isoquinoline alkaloid suggests potential modulation of key inflammatory pathways. Many alkaloids are known to exhibit anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][6][7][8].

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

It is hypothesized that this compound may exert anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IκB degradation or by blocking the nuclear translocation of NF-κB. This would lead to a downstream reduction in the production of inflammatory mediators.

Further research is warranted to elucidate the specific molecular targets of this compound and to validate its efficacy and mechanism of action in preclinical models of inflammation. This technical guide serves as a foundational resource for scientists embarking on the exploration of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105384737A - Method for extracting and refining alkaloid from ipecac - Google Patents [patents.google.com]

- 3. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 6. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. globalsciencebooks.info [globalsciencebooks.info]

The Enigmatic Mechanism of Ipecoside: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Ipecoside, a terpene glycoside isoquinoline alkaloid, is a natural product found in the medicinal plant Psychotria ipecacuanha.[1] While its role as a biosynthetic precursor to the well-known emetic and anti-protozoal alkaloids, emetine and cephaeline, is established, its own specific mechanism of action in biological systems remains largely uncharacterized in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound. In the absence of direct, in-depth studies on this compound, this document will leverage data on its chemical relatives, emetine and cephaeline, and the biological activities of Psychotria ipecacuanha extracts to infer potential mechanisms and guide future research.

Core Concepts: Extrapolating from Related Compounds

The primary alkaloids derived from this compound, emetine and cephaeline, have well-documented mechanisms of action. These compounds are potent inhibitors of protein synthesis in eukaryotic cells.[2][3] Their primary mode of action involves binding to the 40S subunit of the ribosome, thereby interfering with the translocation of tRNA during translation.[2][4] This disruption of protein synthesis is fundamental to their cytotoxic and anti-proliferative effects.

Antiviral and Anti-protozoal Activities of Related Alkaloids

Emetine and cephaeline have demonstrated significant antiviral and anti-protozoal activities. Emetine has been shown to inhibit the replication of a broad range of viruses, including Zika virus (ZIKV), Ebola virus (EBOV), and human cytomegalovirus (HCMV).[5][6] Cephaeline also exhibits potent inhibition of both ZIKV and EBOV infections.[5] The anti-protozoal effects of emetine are particularly notable against Entamoeba histolytica, the causative agent of amoebiasis.[3][4]

Quantitative Data on Related Compounds

Due to the lack of specific studies on this compound, quantitative data from its derivatives, emetine and cephaeline, are presented below to provide a reference for potential bioactivity.

| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 | Reference |

| Cephaeline | Zika Virus (ZIKV) NS5 RdRp Inhibition | HEK293 cells | 976 nM (IC50) | [5] |

| Cephaeline | Ebola Virus (EBOV) VLP Entry Inhibition | HeLa cells | 3.27 µM (IC50) | [5] |

| Cephaeline | Ebola Virus (live virus) Infection | Vero E6 cells | 22.18 nM (IC50) | [5] |

Experimental Protocols: Insights from Psychotria ipecacuanha Extract Studies

While protocols for this compound-specific experiments are not available, studies on Psychotria ipecacuanha extracts provide a methodological framework for future investigations into the bioactivity of its constituents.

Assessment of Immunomodulatory Effects of P. ipecacuanha Root Extracts

A study investigating the immunomodulatory effects of P. ipecacuanha root extracts utilized the following key methodologies:

-

Cell Proliferation Assay: Human peripheral blood mononuclear cells (PBMCs) were stained with carboxyfluorescein succinimidyl ester (CFSE) and stimulated with anti-CD3 and anti-CD28 monoclonal antibodies. The cells were then incubated with extracts, and proliferation was assessed by flow cytometry.[7]

-

Apoptosis and Necrosis Induction: Activated T cells were treated with the extracts, and the induction of apoptosis and necrosis was measured using Annexin V and propidium iodide staining followed by flow cytometry analysis.[7]

-

Caspase 3/7 Activity: To confirm the apoptotic pathway, the activity of caspase 3 and 7 was measured in extract-treated T cells using a specific substrate that becomes fluorescent upon cleavage by the active caspases.[7]

These protocols can be adapted to specifically test the effects of isolated this compound on immune cell function.

Signaling Pathways: A Hypothetical Framework for this compound

Given that extracts of P. ipecacuanha induce apoptosis in T-cells, it is plausible that this compound, or its metabolites, could modulate key signaling pathways involved in cell death and inflammation. The diagram below illustrates a generalized workflow for investigating the potential effects of this compound on such pathways.

Caption: Hypothetical workflow for investigating this compound's biological activity.

The following diagram illustrates the known mechanism of action of emetine, a downstream metabolite of this compound, providing a potential, though unconfirmed, parallel for this compound's activity.

Caption: Simplified diagram of the mechanism of action of Emetine.

Conclusion and Future Directions

The direct mechanism of action of this compound in biological systems is a significant knowledge gap. Based on the activities of its derivatives, emetine and cephaeline, and the immunomodulatory effects of its source plant extract, it is reasonable to hypothesize that this compound may possess anti-inflammatory, antiviral, and cytotoxic properties. Future research should focus on isolating pure this compound and subjecting it to a battery of in vitro and in vivo assays to elucidate its specific molecular targets and signaling pathways. Such studies are crucial to unlock the full therapeutic potential of this natural compound.

References

- 1. Cephaeline - Wikipedia [en.wikipedia.org]

- 2. Emetine - Wikipedia [en.wikipedia.org]

- 3. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficacy and Mechanism of Action of Low Dose Emetine against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ipecac root extracts and isolated circular peptides differentially suppress inflammatory immune response characterised by proliferation, activation and degranulation capacity of human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ipecoside: A Technical Guide for Researchers

Introduction

Ipecoside, a terpene glycoside isoquinoline alkaloid with the chemical formula C27H35NO12, is a natural product found in plant species such as Psychotria and Carapichea ipecacuanha. While research on the specific molecular targets of this compound is still emerging, the broader class of alkaloids to which it belongs has demonstrated significant pharmacological activities, particularly in the realm of inflammation. This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound, drawing parallels from related compounds and outlining key signaling pathways that are likely modulated. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Concept: Anti-Inflammatory Potential

The primary therapeutic potential of this compound appears to lie in its anti-inflammatory properties. Inflammation is a complex biological response involving the activation of various signaling pathways and the release of pro-inflammatory mediators. The available, albeit limited, information suggests that this compound may exert its effects by targeting key components of the inflammatory cascade.

Potential Molecular Targets and Signaling Pathways

Based on the known activities of structurally related alkaloids and other phytochemicals, the following are postulated as potential therapeutic targets for this compound:

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is highly probable that this compound's mechanism of action involves the modulation of NF-κB activation.

Logical Relationship of NF-κB Inhibition by a Bioactive Compound:

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

COX-2 and iNOS are key enzymes responsible for the production of pro-inflammatory mediators, prostaglandins and nitric oxide, respectively. The expression of both enzymes is often upregulated during inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. It is plausible that this compound downregulates the expression or activity of COX-2 and iNOS.

Experimental Workflow for Assessing COX-2 and iNOS Inhibition:

Pro-inflammatory Cytokines: TNF-α and IL-6

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Elevated levels of these cytokines are associated with a wide range of inflammatory diseases. Inhibition of their production or signaling is a key therapeutic strategy. This compound may potentially suppress the production of TNF-α and IL-6 in inflammatory cells like macrophages.

Signaling Cascade Leading to Cytokine Production:

Quantitative Data Summary

As of the latest literature review, there is a notable absence of specific quantitative data (e.g., IC50, EC50 values) for the inhibitory effects of this compound on the aforementioned therapeutic targets. The following table is provided as a template for researchers to populate as data becomes available.

| Target | Assay Type | Cell Line | This compound IC50/EC50 | Reference |

| NF-κB Activation | Luciferase Reporter Assay | e.g., HEK293T | Data Not Available | - |

| COX-2 Expression | Western Blot / RT-qPCR | e.g., RAW 264.7 | Data Not Available | - |

| iNOS Expression | Western Blot / RT-qPCR | e.g., RAW 264.7 | Data Not Available | - |

| TNF-α Production | ELISA | e.g., RAW 264.7 | Data Not Available | - |

| IL-6 Production | ELISA | e.g., RAW 264.7 | Data Not Available | - |

Detailed Experimental Protocols

While specific protocols for this compound are not yet published, the following are standard methodologies that can be adapted to investigate its anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: To detect and quantify the expression levels of target proteins (e.g., COX-2, iNOS, phosphorylated IκBα).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

Principle: To measure the mRNA expression levels of target genes (e.g., Ptgs2 for COX-2, Nos2 for iNOS, Tnf for TNF-α, Il6 for IL-6).

-

Procedure:

-

Isolate total RNA from treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.

-

Analyze the amplification data to determine the relative gene expression, often normalized to a housekeeping gene (e.g., GAPDH, β-actin).

-

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, its structural classification as an isoquinoline alkaloid strongly suggests a potential role in modulating key inflammatory pathways. The NF-κB signaling cascade, along with the downstream expression of COX-2, iNOS, and pro-inflammatory cytokines like TNF-α and IL-6, represent highly probable targets.

Future research should focus on conducting the described experimental protocols with purified this compound to elucidate its precise mechanisms of action and to generate quantitative data on its potency. Such studies will be crucial in validating the therapeutic potential of this compound as a novel anti-inflammatory agent and will provide a solid foundation for further drug development efforts. The methodologies and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers embarking on the investigation of this promising natural product.

Ipecoside Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipecoside, a key alkaloid isolated from the plant Psychotria ipecacuanha, is a compound of significant interest in pharmacological research. Understanding its solubility in various solvents is a critical prerequisite for a wide range of applications, from in vitro assays to formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Data Presentation: this compound Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its handling, storage, and application in research. The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and other organic solvents.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (176.81 mM) | Soluble | [1][2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Generally soluble (as an alkaloid glycoside) | [4][5] |

| Methanol | CH₃OH | Polar Protic | Data not available | Generally soluble (as an alkaloid glycoside) | [4][5] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Data not available | Generally soluble (as an alkaloid) | [4] |

| Acetonitrile | CH₃CN | Polar Aprotic | Data not available | Data not available |

Note on DMSO: For optimal solubility in DMSO, it is recommended to use newly opened, non-hygroscopic DMSO and sonication may be required to achieve the maximum concentration.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a specific solvent. This protocol provides a generalized procedure that can be adapted for determining the solubility of this compound.

1. Preparation of the Saturated Solution:

- Add an excess amount of this compound to a known volume of the desired organic solvent (e.g., DMSO, ethanol) in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

- Seal the vial to prevent solvent evaporation.

2. Equilibration:

- Place the vial in a temperature-controlled shaker or agitator.

- Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

3. Phase Separation:

- After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved through:

- Centrifugation: Spin the vial at a high speed to pellet the undissolved solid.

- Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining solid particles. It is critical that the filter does not absorb the solute.

4. Quantification of Solute:

- Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

- Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Create a standard curve with known concentrations of this compound to accurately quantify the concentration in the experimental sample.

5. Data Reporting:

- Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor.

- Report the solubility in standard units, such as mg/mL or molarity (mol/L), and specify the temperature at which the determination was performed.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Stability and degradation profile of Ipecoside under different conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipecoside is a naturally occurring seco-iridoid isoquinoline alkaloid found in the roots of Carapichea ipecacuanha. It is a biosynthetic precursor to the well-known emetic alkaloids, emetine and cephaeline. As with many natural products under investigation for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also outlines detailed experimental protocols for conducting forced degradation studies and analytical method validation, and proposes potential degradation pathways based on the current understanding of related compounds.

Stability Profile of this compound

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, the stability of structurally related compounds, such as other isoquinoline alkaloids and seco-iridoid glycosides, can provide valuable insights into its potential degradation behavior.[3][4] The following sections summarize the expected stability of this compound under various stress conditions, drawing parallels from related compounds and established principles of drug degradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester and glycosidic linkages, both of which are present in the this compound molecule. The rate of hydrolysis is often pH-dependent.[5]

Expected Profile:

-

Acidic Conditions (e.g., 0.1 M HCl): this compound is expected to be susceptible to acid hydrolysis, potentially leading to the cleavage of the glycosidic bond, liberating the glucose moiety and the aglycone. The ester linkage may also be susceptible to hydrolysis under strong acidic conditions and elevated temperatures.

-

Neutral Conditions (e.g., Water): In neutral pH, the rate of hydrolysis is generally slower compared to acidic or basic conditions. However, over extended periods and at elevated temperatures, degradation can still occur.

-

Alkaline Conditions (e.g., 0.1 M NaOH): this compound is predicted to be highly labile in alkaline conditions. The ester functional group is particularly prone to base-catalyzed hydrolysis. Studies on related seco-iridoid glycosides have shown significant degradation in strong alkaline solutions.[4]

Oxidative Degradation

The phenolic hydroxyl groups and the tertiary amine within the isoquinoline ring system of this compound are potential sites for oxidation.

Expected Profile:

-

Oxidizing Agents (e.g., Hydrogen Peroxide): Exposure to oxidizing agents like hydrogen peroxide is likely to induce degradation. Oxidation of the phenolic groups can lead to the formation of quinone-type structures. The nitrogen atom in the isoquinoline ring could also be oxidized to an N-oxide. Studies on the related alkaloid emetine have shown the formation of oxidation products.[6][7]

Photodegradation

Many complex organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions.

Expected Profile:

-

Exposure to UV and Visible Light: The aromatic rings and conjugated systems in this compound may absorb light, leading to photolytic degradation. The extent of degradation will depend on the intensity and wavelength of the light source, as well as the duration of exposure.[8]

Thermal Degradation

Elevated temperatures can accelerate various degradation reactions, including hydrolysis, oxidation, and isomerization.

Expected Profile:

-

Solid State: In the solid form, this compound is expected to be more stable than in solution. However, high temperatures can still lead to decomposition.

-

Solution State: In solution, thermal stress will likely exacerbate hydrolytic and oxidative degradation pathways. The degradation rate is expected to increase with temperature following the principles of chemical kinetics.[5]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides a template for summarizing such data once obtained from experimental studies. The values are hypothetical and serve as an illustration.

| Stress Condition | Parameter | Value | Degradation Products Observed |

| Hydrolysis | |||

| 0.1 M HCl (60°C, 24h) | % Degradation | [Data] | [Name/Peak RT] |

| Water (60°C, 24h) | % Degradation | [Data] | [Name/Peak RT] |

| 0.1 M NaOH (RT, 4h) | % Degradation | [Data] | [Name/Peak RT] |

| Oxidation | |||

| 3% H₂O₂ (RT, 24h) | % Degradation | [Data] | [Name/Peak RT] |

| Photolysis | |||

| UV Light (254 nm, 24h) | % Degradation | [Data] | [Name/Peak RT] |

| Visible Light (ICH, 1.2 million lux hours) | % Degradation | [Data] | [Name/Peak RT] |

| Thermal | |||

| Solid State (80°C, 48h) | % Degradation | [Data] | [Name/Peak RT] |

| Solution State (60°C, 24h) | % Degradation | [Data] | [Name/Peak RT] |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and best practices for natural product analysis.[1][8][9]

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method and to elucidate degradation pathways.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with methanol to a suitable concentration for HPLC analysis.

-

If no degradation is observed, repeat the study with 1 M HCl.

-

-

Base Hydrolysis:

-